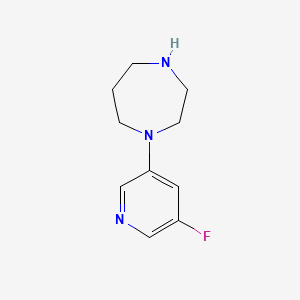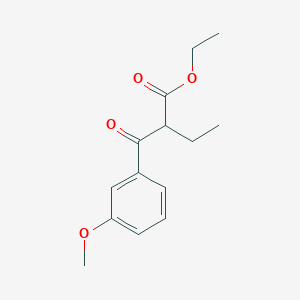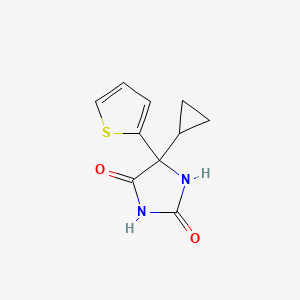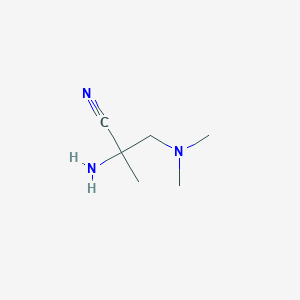
Benzyl 2-carbamothioylmorpholine-4-carboxylate
Descripción general
Descripción
Benzyl 2-carbamothioylmorpholine-4-carboxylate (BCMTC) is a chemical compound that belongs to the morpholine family of compounds. It has a molecular formula of C13H16N2O3S and a molecular weight of 280.34 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Cholinesterase Inhibitors
A series of benzyl carbamates were prepared and characterized for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds, including benzyl (2S)-2-[(4-bromophenyl)-] and benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylates, demonstrated moderate inhibitory effects against AChE and comparable anti-BChE activity to rivastigmine, indicating potential for Alzheimer's disease treatment and cholinesterase inhibition research (Pizova et al., 2017).
Iron-Catalyzed Alkylation
Research on 8-aminoquinoline-based aryl carboxamides revealed the ability to achieve direct ortho-alkylation in high yields using an iron source. This method provides high levels of regioselectivity without overalkylation, showcasing a technique for the selective modification of carboxamide derivatives (Fruchey et al., 2014).
Corrosion Inhibition
The study on the efficiency of aromatic carboxylic acid corrosion inhibitors revealed that N-ethyl-morpholine salts of aromatic carboxylic acids exhibit significant inhibition of the anodic partial reaction, suggesting their potential in metal protection and corrosion science (Agarwal & Landolt, 1998).
Asymmetric Synthesis
A palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition process was developed for the efficient synthesis of 3,4-dihydroquinolin-2-ones, highlighting a method for creating structurally diverse compounds with potential pharmacological applications (Jin et al., 2018).
Ionic Liquids and Biodegradability
A study synthesized a series of 4-benzyl-4-methylmorpholinium salts, exploring their physicochemical properties, cytotoxicity, and biodegradability. This research contributes to the development of environmentally friendly solvents and materials with potential applications in green chemistry (Pernak et al., 2011).
Propiedades
IUPAC Name |
benzyl 2-carbamothioylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c14-12(19)11-8-15(6-7-17-11)13(16)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVABHATHZCRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)




![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)

![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)


